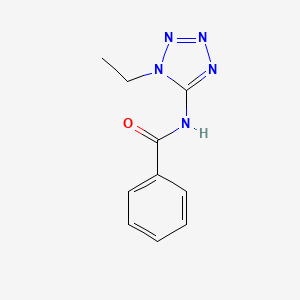

N-(1-ethyltetrazol-5-yl)benzamide

Description

Contextual Significance of N-Substituted Tetrazoles in Organic Synthesis and Molecular Design

N-substituted tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This high nitrogen content imparts a unique set of electronic and physical properties. mdpi.com Tetrazoles are notably stable, both thermally and in the presence of various reagents, which makes them robust components in complex molecular designs. mdpi.com

In medicinal chemistry, the tetrazole group is frequently employed as a bioisostere for the carboxylic acid functional group. nih.govchalcogen.ro This is because its pKa is similar to that of a carboxylic acid, and it possesses a comparable planar, delocalized system, allowing it to engage in similar non-covalent interactions with biological targets. nih.gov This substitution can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. Consequently, the tetrazole ring is a feature in drugs with a wide array of applications, including antihypertensive, antiallergic, and antibiotic agents. mdpi.comnih.gov

The synthesis of 5-substituted tetrazoles is most commonly achieved through the [3+2] cycloaddition reaction of an azide (B81097) with a nitrile. nih.govrsc.org The use of zinc salts as catalysts for this reaction in water has been a significant advancement, providing an efficient and more environmentally friendly route. mdpi.comrsc.org

Role of Benzamide (B126) Frameworks in Chemical and Biological Research

The benzamide framework, consisting of a benzene (B151609) ring attached to an amide group, is a cornerstone in chemical and biological research. researchgate.netwikipedia.org Benzamide derivatives are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. researchgate.netmdpi.com The amide bond is a fundamental feature in nearly all biological processes and is a key structural element in many active molecules, contributing to a range of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.com

The stability and synthetic accessibility of the aromatic amide group make it an ideal scaffold in drug discovery. mdpi.com It allows for the systematic introduction of various substituents on the phenyl ring or the amide nitrogen, enabling detailed structure-activity relationship (SAR) studies. mdpi.com This versatility makes benzamides useful building blocks for creating libraries of compounds for screening against biological targets like enzymes and receptors. ontosight.aiontosight.ai

Hypothesis and Research Objectives for N-(1-ethyltetrazol-5-yl)benzamide Investigations

The investigation into this compound is hypothesized on the principle of molecular hybridization. The primary hypothesis is that by covalently linking the pharmacologically significant benzamide scaffold with the metabolically robust, bioisosteric N-substituted tetrazole ring, it is possible to generate a novel compound with unique and potentially enhanced biological or material properties.

The primary research objectives for such an investigation would typically include:

Synthesis and Characterization: To develop a reliable and efficient synthetic pathway to this compound and to fully characterize its chemical structure and purity using modern spectroscopic and analytical techniques (e.g., NMR, IR, Mass Spectrometry, Elemental Analysis). chalcogen.ronih.gov

Physicochemical Profiling: To determine key physicochemical properties of the compound, such as solubility, lipophilicity, and thermal stability, which are critical for predicting its behavior in various applications. nih.gov

Biological Screening: To conduct in vitro assays to evaluate the compound's activity against a panel of relevant biological targets. Given the pedigrees of its constituent parts, screening might focus on anticancer, antimicrobial, or specific enzyme inhibitory activities. nih.govekb.eg

Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogues by modifying the ethyl group on the tetrazole or by adding substituents to the benzoyl ring, in order to explore the SAR and optimize for a desired activity. mdpi.com

Compound Data

The following table presents data for the parent scaffolds that constitute this compound.

| Compound Name | Chemical Formula | Molar Mass (g·mol⁻¹) | Appearance | Melting Point (°C) |

| Benzamide | C₇H₇NO | 121.14 | Off-white solid | 127–130 |

| 1-Ethyl-1H-tetrazole | C₃H₆N₄ | 98.11 | Data Not Available | Data Not Available |

Structure

3D Structure

Properties

IUPAC Name |

N-(1-ethyltetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-2-15-10(12-13-14-15)11-9(16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPBEPVILUDAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358945 | |

| Record name | N-(1-ethyltetrazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638146-59-5 | |

| Record name | N-(1-ethyltetrazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of N 1 Ethyltetrazol 5 Yl Benzamide

Established Synthetic Pathways for the Tetrazole Moiety

The formation of the 1,5-disubstituted tetrazole ring is a critical step in the synthesis of the target compound. This is typically achieved through cycloaddition reactions followed by functionalization of the tetrazole ring.

Cycloaddition Reactions in Tetrazole Annulation

The most common and well-established method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. nih.govthieme-connect.com This reaction, first described by Hantzsch and Vagt in 1901, has become a cornerstone of tetrazole synthesis. nih.gov The reaction can be catalyzed by various agents to improve efficiency and yield. For instance, cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions, leading to near-quantitative yields for many substrates. nih.govacs.org

The general mechanism involves the coordination of either the azide or the nitrile to the metal center, which lowers the activation energy for the cycloaddition. nih.govacs.org The choice of solvent can also significantly impact the reaction outcome, with dimethyl sulfoxide (B87167) (DMSO) often being the solvent of choice for cobalt-catalyzed reactions. nih.govacs.org

Table 1: Examples of Catalysts Used in [3+2] Cycloaddition for Tetrazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Cobalt(II) complex | Aryl nitrile, Sodium azide | DMSO | 110 °C, 12 h | ~99% | nih.govacs.org |

| Zinc(II) salts | Organic nitrile, Azide | Various | Varies | - | nih.gov |

| Copper-MCM-41 NPs | Nitrile, Sodium azide | DMF | - | Good | thieme-connect.com |

| Gold nanoparticles | Nitrile, Sodium azide | DMF | - | - | thieme-connect.com |

N-Alkylation Strategies for Tetrazole Ring Functionalization

Once the 5-substituted-1H-tetrazole is formed, the next crucial step is the regioselective alkylation of the tetrazole ring to introduce the ethyl group at the N-1 position. The alkylation of 5-substituted tetrazoles is a common method for producing 2,5- and 1,5-disubstituted tetrazoles. researchgate.net However, a significant challenge in this step is controlling the regioselectivity, as alkylation can occur at both the N-1 and N-2 positions of the tetrazole ring. researchgate.net

Several factors influence the regioselectivity of tetrazole alkylation, including the nature of the alkylating agent, the solvent, temperature, and the presence of a base. acs.org Higher temperatures generally favor N-1 substitution. acs.org Mechanochemical conditions have also been explored to enhance selectivity for the N-2 regioisomer. acs.orgacs.org A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3 resulted in two separable regioisomers, highlighting the competitive nature of the N-1 and N-2 alkylation sites. mdpi.com

Recent advancements have focused on developing methods that favor the formation of a specific isomer. For example, a one-pot 1,3-dipolar cycloaddition/diazotization sequence starting from nitriles has been described for the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.govacs.org

Approaches to Benzamide (B126) Formation within the Target Compound Synthesis

The formation of the amide bond between the 5-aminotetrazole (B145819) derivative and benzoic acid or its activated form is the final key step in synthesizing N-(1-ethyltetrazol-5-yl)benzamide.

Amidation Reactions and Coupling Techniques

Amidation is a fundamental transformation in organic synthesis. In the context of the target compound, this involves the reaction of a 5-amino-1-ethyltetrazole with a benzoic acid derivative. A variety of coupling reagents are available to facilitate this reaction. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used to activate the carboxylic acid for amide bond formation. peptide.comresearchgate.net Other efficient coupling reagents include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com

The Ugi four-component reaction (Ugi-4CR) represents a powerful multicomponent reaction strategy for the synthesis of 1,5-disubstituted α-amino tetrazoles. nih.gov This reaction involves an aldehyde, an amine, an isocyanide, and an azide source, such as trimethylsilyl (B98337) azide, to construct the tetrazole ring and the adjacent amide-like linkage in a single step. nih.govmdpi.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the amidation reaction can be significantly influenced by the reaction conditions and the choice of catalyst. Catalytic methods for amide bond formation are of great interest as they align with the principles of green chemistry by reducing waste. sigmaaldrich.com For instance, α'-hydroxyenones have been used as acylating reagents in catalytic amidations promoted by a combination of an N-heterocyclic carbene and 1,2,4-triazole. nih.gov

The optimization of reaction conditions, such as solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of the final product. For example, in the synthesis of N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides, a ZnBr2-catalyzed [2+3] cycloaddition was carried out in water under reflux conditions, offering an eco-friendly protocol. researchgate.netresearchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Byproduct | Key Features | Reference |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct in most organic solvents. | peptide.comresearchgate.net |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | More soluble byproduct, suitable for solid-phase synthesis. | peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | - | Efficient with low racemization. | peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | - | Efficient with low racemization. | peptide.com |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | - | Highly effective, especially for hindered amino acids. | peptide.com |

Divergent Synthesis of this compound Derivatives

The core structure of this compound provides a scaffold for the generation of a diverse library of related compounds. Divergent synthesis strategies can be employed by modifying the starting materials for both the tetrazole and benzamide portions of the molecule.

By utilizing a variety of substituted benzoyl chlorides or benzoic acids in the amidation step, a range of this compound derivatives with different substituents on the phenyl ring can be synthesized. Similarly, employing different alkylating agents in the N-alkylation of the tetrazole ring can lead to a series of N-(1-alkyltetrazol-5-yl)benzamides.

Multicomponent reactions, such as the Ugi-azide reaction, are particularly well-suited for divergent synthesis. researchgate.netbeilstein-journals.org By systematically varying the aldehyde, amine, and isocyanide components, a wide array of 1,5-disubstituted tetrazole derivatives can be rapidly assembled. nih.govmdpi.com This approach allows for the efficient exploration of the chemical space around the core this compound structure. For instance, a series of 1,5-disubstituted tetrazole-indole hybrids were synthesized via a high-order multicomponent reaction involving an Ugi-azide/Pd/Cu-catalyzed hetero-annulation cascade sequence. beilstein-journals.org

Strategies for Benzoyl Moiety Diversification

The benzoyl group of this compound offers a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships in various chemical contexts. The primary approach to achieving this diversification is through the synthesis of analogues with substituted benzoyl rings. This is typically accomplished by utilizing substituted benzoyl chlorides or benzoic acids in the initial synthesis of the tetrazole derivative.

A general and effective method for the synthesis of N-(1-alkyltetrazol-5-yl)benzamides involves the acylation of a 1-alkyl-5-aminotetrazole with a desired benzoyl chloride. For instance, the reaction of 1-ethyl-5-aminotetrazole with various substituted benzoyl chlorides in the presence of a base would yield a library of this compound analogues. The reactivity of the benzoyl chloride is influenced by the nature and position of the substituents on the aromatic ring.

| Starting Material 1 | Starting Material 2 | Product | Notes |

| 1-Ethyl-5-aminotetrazole | Benzoyl chloride | This compound | General synthesis. |

| 1-Ethyl-5-aminotetrazole | 4-Nitrobenzoyl chloride | N-(1-ethyltetrazol-5-yl)-4-nitrobenzamide | Introduction of an electron-withdrawing group. |

| 1-Ethyl-5-aminotetrazole | 4-Methoxybenzoyl chloride | N-(1-ethyltetrazol-5-yl)-4-methoxybenzamide | Introduction of an electron-donating group. |

| 1-Ethyl-5-aminotetrazole | 2-Chlorobenzoyl chloride | 2-Chloro-N-(1-ethyltetrazol-5-yl)benzamide | Introduction of a halogen substituent. |

This strategy allows for the systematic modification of the electronic and steric properties of the benzoyl moiety. For example, the introduction of electron-withdrawing groups, such as a nitro group, can influence the chemical reactivity and potential biological activity of the compound. Conversely, electron-donating groups, like a methoxy (B1213986) group, can also modulate these properties in a different manner. The synthesis of a series of such compounds is crucial for understanding the impact of these substitutions.

Modifications on the N-Ethyltetrazole Scaffold

The N-ethyltetrazole scaffold provides another avenue for chemical diversification. Modifications can be targeted at either the ethyl group or the tetrazole ring itself, although the latter is generally more challenging due to the inherent stability of the aromatic tetrazole ring.

Modification of the N-Ethyl Group:

The ethyl group attached to the nitrogen of the tetrazole ring can be modified to introduce different alkyl or functionalized alkyl chains. This is typically achieved by starting with a different N-alkylated 5-aminotetrazole. For example, using 1-methyl-5-aminotetrazole (B134227) or 1-propyl-5-aminotetrazole in the initial acylation reaction would yield the corresponding N-methyl or N-propyl analogues.

Furthermore, post-synthetic modification of the ethyl group, while less common, could be envisioned. For instance, if the ethyl group were replaced with a group bearing a reactive handle, such as a hydroxyethyl (B10761427) or a carboxyethyl group, further derivatization would be possible.

Modification of the Tetrazole Ring:

Direct functionalization of the tetrazole ring in this compound is a more complex endeavor. The high nitrogen content and aromaticity of the tetrazole ring make it relatively resistant to many common electrophilic substitution reactions. However, certain transformations are possible.

One potential modification is the introduction of substituents at the C-5 position of the tetrazole ring, though in this specific compound, this position is already part of the amide linkage. Therefore, modifications would likely involve reactions that alter the fundamental structure of the tetrazole ring itself, which could lead to ring-opening or rearrangement products under harsh conditions.

Advanced Structural Elucidation and Conformational Analysis of N 1 Ethyltetrazol 5 Yl Benzamide

X-ray Crystallographic Analysis of Solid-State Structures

While a specific single-crystal X-ray diffraction study for N-(1-ethyltetrazol-5-yl)benzamide is not found in the surveyed literature, its solid-state characteristics can be inferred from analyses of similar molecules.

The tetrazole ring system is known to exhibit tautomerism. For an unsubstituted N-(1H-tetrazol-5-yl)benzamide, two principal tautomers, the 1H and 2H forms, would be possible. nih.govuni.lu The ethylation of the tetrazole ring fixes its structure into a specific regioisomer. The nomenclature "1-ethyltetrazol" explicitly indicates that the ethyl group is attached to the N1 position of the tetrazole ring, preventing tautomerization.

The synthesis of 1,5-disubstituted tetrazoles can be complex, but methods exist to control the regioselectivity of N-alkylation, ensuring the formation of the N1 or N2 isomer as desired. uokerbala.edu.iqnih.gov In the case of this compound, the N1-ethyl regioisomer is the specified compound of interest.

The crystal packing of this compound is expected to be dominated by hydrogen bonding and π-stacking interactions, similar to other benzamide (B126) derivatives. nih.gov The primary hydrogen bond donor is the amide N-H group, which would readily form a strong N—H⋯O=C hydrogen bond with the amide carbonyl oxygen of an adjacent molecule. This interaction is a common and robust motif in the crystal structures of primary and secondary amides, often leading to the formation of chains or dimeric structures. nih.gov

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (amide) | ~2.9 - 3.1 |

| Weak Hydrogen Bond | C-H (phenyl) | N (tetrazole) | ~3.2 - 3.5 |

| Weak Hydrogen Bond | C-H (ethyl) | N (tetrazole) | ~3.2 - 3.5 |

The conformation of this compound is defined by the relative orientations of the phenyl, amide, and tetrazole planes. The key dihedral angles are between the phenyl ring and the amide plane, and between the amide plane and the tetrazole ring.

In analogous N-arylbenzamides, the phenyl rings are often significantly twisted with respect to each other, with dihedral angles around 60° observed in some crystal structures. nih.gov This twisting is a balance between the tendency for π-conjugation (favoring planarity) and the minimization of steric hindrance. For N-(1,3-thiazol-2-yl)benzamide, the conformation is nearly planar, a feature that may be influenced by intramolecular interactions. mdpi.com

For this compound, a non-planar conformation is expected. The dihedral angle between the phenyl group and the amide plane is likely to be significant, influenced by crystal packing forces. nih.gov The rotation around the C-N bond connecting the amide to the tetrazole ring would determine the orientation of the two heterocyclic and aromatic systems.

Table 2: Predicted Key Dihedral Angles in Crystalline this compound

| Dihedral Angle | Predicted Range (°) | Notes |

|---|---|---|

| Phenyl Ring – Amide Plane | 20 - 40 | Influenced by steric effects and crystal packing. |

High-Resolution Spectroscopic Characterization

Specific spectroscopic data for this compound is not available. The following sections predict its spectral characteristics based on data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the aromatic protons of the benzoyl group (in the range of 7.4-8.0 ppm), and a singlet for the amide proton (likely downfield, >8.0 ppm). The exact chemical shifts of the aromatic protons will depend on the electronic environment and will likely appear as complex multiplets. The integration of these signals would confirm the ratio of protons in the molecule. smolecule.com

NMR spectroscopy is also a powerful tool for studying dynamic processes such as restricted rotation around the amide C-N bond. At lower temperatures, separate signals for conformers might be observable, while at higher temperatures, these signals would coalesce.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Group | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| -CH₃ (ethyl) | ~1.4 (triplet) | ~14 |

| -CH₂- (ethyl) | ~4.4 (quartet) | ~40 |

| Aromatic C-H | 7.4 - 8.0 (multiplets) | 127 - 135 |

| Amide N-H | >8.0 (broad singlet) | - |

| Carbonyl C=O | - | ~167 |

| Aromatic C (ipso) | - | ~134 |

FT-IR Spectroscopy: The infrared spectrum would be dominated by characteristic absorptions of the functional groups. A strong, sharp peak for the amide C=O stretching vibration is expected around 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a sharp band in the region of 3300-3400 cm⁻¹. The presence of intermolecular hydrogen bonding would typically shift the N-H and C=O bands to lower wavenumbers compared to the free molecule. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while tetrazole ring vibrations often appear in the 1000-1500 cm⁻¹ region. nih.govsmolecule.com

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric stretching of the aromatic rings would likely produce a strong Raman signal. The C=O and N-H vibrations would also be Raman active. Studying these vibrational modes can provide further insight into the molecular structure and intermolecular interactions, such as hydrogen bonding. uni.lu

Table 4: Predicted Principal Vibrational Bands (cm⁻¹) for this compound

| Vibration | Predicted FT-IR Frequency | Predicted Raman Frequency |

|---|---|---|

| N-H Stretch | 3300 - 3400 | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3050 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2980 | 2850 - 2980 |

| C=O Stretch (Amide I) | 1650 - 1680 | 1650 - 1680 |

| N-H Bend (Amide II) | 1510 - 1550 | Weak |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthetic compounds, providing essential information for both molecular formula confirmation and the deduction of structural features through fragmentation analysis. For this compound, mass spectrometry, particularly when coupled with tandem techniques (MS/MS), offers a detailed view into its molecular architecture.

High-resolution mass spectrometry (HRMS) is pivotal for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. The elemental composition of this compound is C₁₀H₁₁N₅O. The calculated monoisotopic mass for this formula is 217.09636 g/mol . In a typical HRMS experiment, the protonated molecule [M+H]⁺ would be observed, and its measured mass-to-charge ratio (m/z) would be compared against the calculated value (218.10419) to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

The fragmentation pathways of this compound under techniques like electrospray ionization (ESI) can be predicted based on the established fragmentation behavior of its constituent functional groups: the benzamide moiety and the N-substituted tetrazole ring. lifesciencesite.comresearchgate.net The analysis of these pathways provides robust confirmation of the connectivity of the molecule.

The fragmentation of the protonated molecular ion, [C₁₀H₁₂N₅O]⁺ (m/z 218.1), is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond and the characteristic decomposition of the tetrazole ring.

Key Fragmentation Pathways:

Amide Bond Cleavage: A primary fragmentation route for N-acyl compounds involves the cleavage of the amide C-N bond. This pathway leads to the formation of the highly stable benzoyl cation. This is a common fragmentation pattern observed in benzamide derivatives. researchgate.net

[M+H]⁺ → [C₆H₅CO]⁺ : This fragmentation involves the loss of the 1-ethyl-1H-tetrazol-5-amine neutral fragment, resulting in the appearance of a prominent peak at m/z 105.0335 . This ion is characteristic of the benzoyl substructure.

Tetrazole Ring Fragmentation: Substituted tetrazoles are known to undergo characteristic fragmentation via the elimination of neutral molecules like nitrogen (N₂) or hydrazoic acid (HN₃). lifesciencesite.com

[M+H]⁺ → [C₁₀H₁₂N₃O]⁺ + N₂ : The expulsion of a neutral nitrogen molecule (28.0061 Da) from the protonated parent ion is a hallmark of the tetrazole ring fragmentation. This would yield a fragment ion at m/z 190.0981 .

Further Fragmentation of the Benzoyl Cation: The benzoyl cation itself can undergo further fragmentation by losing carbon monoxide (CO).

[C₆H₅CO]⁺ → [C₆H₅]⁺ + CO : This subsequent fragmentation would produce the phenyl cation at m/z 77.0386 , another diagnostic peak for the benzoyl moiety. researchgate.netnist.gov

The table below summarizes the expected major ions observed in the mass spectrum of this compound.

| Observed m/z | Proposed Ion Structure | Molecular Formula of Ion | Proposed Fragmentation Pathway |

|---|---|---|---|

| 218.1042 | [M+H]⁺ | [C₁₀H₁₂N₅O]⁺ | Protonated Molecular Ion |

| 190.0981 | [M+H - N₂]⁺ | [C₁₀H₁₂N₃O]⁺ | Loss of N₂ from the tetrazole ring |

| 105.0335 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Cleavage of the amide C-N bond |

| 77.0386 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Mechanistic Studies of Molecular Interactions Involving N 1 Ethyltetrazol 5 Yl Benzamide

Investigation of Molecular Recognition and Binding Mechanisms (In Vitro/In Silico)

The understanding of how a small molecule like N-(1-ethyltetrazol-5-yl)benzamide interacts with biological targets is fundamental to drug discovery and development. These investigations are typically carried out using a combination of computational (in silico) and laboratory (in vitro) methods to predict and validate molecular recognition and binding mechanisms.

Molecular Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

While docking studies for this compound are not specifically published, research on related structures provides insight into how its constituent parts might interact with biological macromolecules. For instance, the benzamide (B126) scaffold is a common feature in many biologically active compounds. In one study, a series of N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide derivatives were docked into the active site of xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism. nih.gov This modeling study was conducted to understand the structural basis for the observed inhibitory activity of these compounds. nih.gov

Similarly, various 5-substituted 1H-tetrazole derivatives have been the subject of docking studies to explore their therapeutic potential. For example, docking of a dimethoxyphenyl-substituted tetrazole acrylonitrile (B1666552) derivative against the casein kinase 2 alpha 1 (CSNK2A1) receptor revealed a low binding energy, suggesting a potentially stable interaction. nih.gov These studies highlight that both the benzamide and tetrazole moieties are recognized by various biological targets, suggesting that this compound could also engage with specific enzymes or receptors.

Analysis of Binding Poses and Interaction Networks (e.g., Hydrogen Bonds, Hydrophobic Contacts, π-Stacking)

Following molecular docking, the resulting binding poses are analyzed to understand the network of non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonds: These are crucial directional interactions between a hydrogen bond donor (like an N-H group) and an acceptor (like a carbonyl oxygen). The benzamide and tetrazole groups in the target compound contain multiple potential hydrogen bond donors and acceptors.

Hydrophobic Contacts: These interactions occur between nonpolar regions of the ligand and the protein, such as alkyl groups or aromatic rings. The ethyl group on the tetrazole ring and the phenyl group of the benzamide are likely to engage in hydrophobic contacts.

π-Stacking: This is a non-covalent interaction between aromatic rings. The phenyl ring of the benzamide and the tetrazole ring itself can participate in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site.

In a study of aryl benzamide derivatives acting as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), analysis of the binding site revealed that the molecules were stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π–π stacking with residues such as Trp945. mdpi.com Similarly, docking of indole-based derivatives into the active site of CYP51Ca (lanosterol 14-alpha demethylase from Candida albicans) showed hydrogen bonds forming between the ligand and residues like Ser378, alongside interactions with the central heme group. mdpi.com This detailed analysis of interaction networks is fundamental to explaining the structure-activity relationship (SAR) and guiding the design of more potent and selective molecules.

Free Energy Perturbation (FEP) and MM/PBSA Calculations for Binding Affinity Prediction

While molecular docking provides a qualitative and often semi-quantitative look at binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are used for more accurate predictions of binding affinity.

The MM/PBSA method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov The calculation involves three main components: the molecular mechanics energy of the molecules in the gas phase, the polar solvation energy calculated using the Poisson-Boltzmann or Generalized Born (GB) model, and the non-polar solvation energy, which is typically estimated from the solvent-accessible surface area (SASA). nih.gov The binding free energy is estimated by comparing the free energy of the protein-ligand complex with the free energies of the individual protein and ligand. nih.gov

FEP is a more computationally intensive but generally more accurate method based on statistical mechanics. It calculates the free energy difference between two states (e.g., a bound and an unbound ligand) by simulating a non-physical pathway that "perturbs" one state into the other over a series of small steps.

These methods are powerful tools for ranking compounds and predicting their potency before synthesis. However, their accuracy depends heavily on the chosen parameters, such as the force field, charge model, and sampling quality. nih.gov While specific MM/PBSA or FEP calculations for this compound are not available in the public domain, these techniques represent the next step in silico analysis after initial docking to refine binding affinity predictions.

Exploration of Enzyme Modulation and Inhibition Mechanisms (In Vitro)

In vitro experiments are essential to validate computational predictions and to characterize the functional effect of a compound on its biological target. These studies can determine whether a compound inhibits or activates an enzyme and reveal details about its mechanism of action.

Kinetic Studies of Enzyme-Ligand Interactions

Enzyme kinetic studies measure the rate of an enzyme-catalyzed reaction and how it is affected by a ligand. This provides quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Studies on related benzamide derivatives have demonstrated their potential as enzyme inhibitors. For example, a series of benzamide derivatives were evaluated as inhibitors of xanthine oxidase and tyrosinase, with some compounds showing potent activity. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, were determined for each compound.

Table 1: In Vitro Inhibitory Activity of Selected Benzamide Derivatives Against Xanthine Oxidase (XO) Data from structurally related compounds to illustrate kinetic analysis.

| Compound ID | Structure | XO IC₅₀ (µM) nih.gov |

| 7q | N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-cyclopropanecarboxamide | 4.3 |

| Standard | Allopurinol | 5.6 |

In another example, N-(thiazol-2-yl)-benzamide analogs were identified as antagonists of the Zinc-Activated Channel (ZAC), a type of ligand-gated ion channel. semanticscholar.org Their potency was quantified through concentration-inhibition relationships to determine IC50 values against channel activation. semanticscholar.org Such kinetic data is crucial for comparing the potency of different compounds and understanding their structure-activity relationships.

Identification of Allosteric or Orthosteric Binding Sites

A key aspect of mechanistic studies is determining the binding site of a modulator.

Orthosteric modulators bind to the primary active site of a protein, which is the same site used by the endogenous substrate or ligand. They typically act as competitive inhibitors.

Allosteric modulators bind to a different, topographically distinct site on the protein. This binding event induces a conformational change in the protein that alters the activity of the active site, either enhancing it (Positive Allosteric Modulator, PAM) or reducing it (Negative Allosteric Modulator, NAM). mdpi.com

Interactions with Cellular Components and Pathways (In Vitro, Non-Clinical)

The biological activity of a compound is intrinsically linked to its interactions with cellular components. For this compound, while specific data is limited, the activities of related compounds suggest potential interactions with key cellular machinery.

Research into compounds structurally similar to this compound points towards enzymes and cellular receptors as likely molecular targets. For instance, studies on 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide indicate that its biological effects may stem from its ability to modulate the activity of specific enzymes or block receptor signaling pathways. smolecule.com The tetrazole ring, a known bioisostere for carboxylic acids, and the benzamide moiety can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding to protein targets.

The interaction of the related compound N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide with molecular targets like enzymes and receptors is also under investigation. smolecule.com The specific nature of these interactions, however, requires further elucidation through detailed biochemical and pharmacological studies. smolecule.com The ability of such compounds to act as probes in studying biological pathways is also recognized, suggesting their potential to bind effectively to enzyme active sites or receptor pockets. smolecule.com

The chemical scaffolds present in this compound are features of compounds with demonstrated antiproliferative and antimicrobial properties.

Antiproliferative Activity:

Benzamide and tetrazole derivatives have been the focus of anticancer research. For example, various benzoxazole (B165842) derivatives have shown in vitro antiproliferative activity against human breast cancer cell lines. nih.gov Similarly, pyrazole (B372694) compounds with structural similarities to the core of this compound have exhibited significant anti-proliferative and apoptotic activities. nih.gov One proposed mechanism for a related pyrazole compound involves the disruption of the cellular microtubular system. nih.gov While these findings are for different heterocyclic compounds, they highlight the potential for nitrogen-containing heterocycles coupled with aromatic rings to interfere with cancer cell proliferation.

Antimicrobial Action at a Cellular Level:

The antimicrobial potential of tetrazole and benzamide derivatives is well-documented. nih.govnanobioletters.comnih.gov For instance, new 1-[(tetrazol-5-yl)methyl] indole (B1671886) derivatives have demonstrated potent antibacterial and antifungal activities. nih.gov The mechanism of action for such compounds is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Benzamide derivatives have also been synthesized and shown to possess a broad spectrum of antimicrobial activities. nanobioletters.comnih.gov The combination of the tetrazole and benzamide moieties in this compound suggests that it could exhibit similar antimicrobial properties.

The following table summarizes the observed antimicrobial activities of some tetrazole and benzamide derivatives against various microorganisms.

| Derivative Class | Tested Organisms | Observed Activity |

| 1-[(tetrazol-5-yl)methyl] indole derivatives | Aspergillus Niger, Penicillium sp, Candida albican, Bacillus subtilis, Streptococcus lacti, Escherichia coli, Pseudomonas sp., streptomyces sp. | Potent antibacterial and high antifungal activity for specific compounds. nih.gov |

| Benzamide derivatives | Bacillus subtilis, Escherichia coli | Significant antibacterial activity with low MIC values for some compounds. nih.gov |

| New benzamide from Streptomyces sp. | Various bacteria and fungi | Antimicrobial activity observed. nanobioletters.com |

Ligand Properties in Coordination Chemistry

The tetrazole moiety in this compound imparts significant potential for its use as a ligand in coordination chemistry. Tetrazoles are well-known for their ability to coordinate with a variety of metal ions through their nitrogen atoms, forming stable metal complexes with diverse structural and functional properties.

The coordination behavior of tetrazole-containing ligands can lead to the formation of complexes with various dimensionalities, from discrete 0D structures to 1D chains, 2D networks, and 3D frameworks. The specific coordination mode of the tetrazole ring, along with the nature of the metal ion and other ligands present, plays a crucial role in determining the final architecture of the complex. For instance, metal complexes of N-[Phenyl(pyrrolidin-1-yl)methyl]benzamide have been synthesized and characterized for their antimicrobial studies.

The formation of metal complexes can also enhance the biological activity of the parent ligand. This synergistic effect is an area of active research in the development of new therapeutic and diagnostic agents. The coordination of this compound to metal centers could potentially modulate its electronic and steric properties, leading to enhanced interactions with biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1 Ethyltetrazol 5 Yl Benzamide Derivatives Preclinical/theoretical Focus

Design Principles for Structural Analogues

The design of structural analogues of N-(1-ethyltetrazol-5-yl)benzamide is guided by established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties.

Rational Design Based on Computational and Mechanistic Insights

The rational design of novel analogues often begins with insights gained from the mechanism of action and computational studies of existing compounds. For instance, in the development of potent G protein-coupled receptor-35 (GPR35) agonists, a key strategy involved the introduction of a 1H-tetrazol-5-yl group, which was found to significantly enhance potency. nih.gov This suggests that the tetrazole moiety plays a critical role in the interaction with the receptor.

Building on this, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were designed and synthesized. nih.gov This rational approach, which focuses on a known active scaffold, allows for systematic exploration of the chemical space around the core structure to identify derivatives with improved biological activity. nih.gov

Exploration of Bioisosteric Replacements within the Tetrazole and Benzamide (B126) Moieties

Bioisosteric replacement is a powerful strategy in drug design to modulate the properties of a lead compound. In the context of this compound derivatives, the tetrazole ring itself is often considered a bioisostere of a carboxylic acid group, offering similar acidity (pKa) but with improved metabolic stability and cell permeability. nih.gov

Further exploration could involve the replacement of the tetrazole ring with other acidic heterocycles or acylsulfonamides to fine-tune the compound's electronic and steric properties. nih.gov Similarly, the benzamide moiety can be modified through bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems to explore new interactions with the target protein and optimize physicochemical properties. This approach has been successfully applied to other benzamide-containing compounds to enhance their desired biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity, providing predictive models to guide the design of new, more potent analogues.

Derivation of Predictive Models for Molecular Interaction Profiles

Predictive QSAR models can be developed for series of benzamide derivatives. For example, a study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a robust 3D-QSAR model with a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). nih.gov Such models are derived by aligning a set of molecules and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). These descriptors are then used to generate a mathematical equation that relates them to the observed biological activity. A statistically significant model can then be used to predict the activity of novel, untested compounds.

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of aminophenyl benzamide derivatives, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This model highlights the key interaction points between the ligand and its target protein. For this compound derivatives, key pharmacophoric features would likely include the hydrogen bond accepting capabilities of the tetrazole nitrogen atoms, the aromatic nature of the benzamide's phenyl ring, and the hydrogen bond donor/acceptor properties of the amide linkage.

Influence of Substituent Effects on Reactivity and Molecular Interactions

The nature and position of substituents on both the tetrazole and benzamide rings can profoundly influence the reactivity and molecular interactions of the parent compound.

In a study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, various substituents were introduced onto the benzamide phenyl ring. nih.govnih.gov The findings from this study provide valuable insights into the structure-activity relationships. For example, the introduction of a methoxy (B1213986) group at the 4-position of the benzamide ring and a bromine atom at the 5-position of the phenyl ring attached to the tetrazole resulted in a highly potent compound. nih.govnih.gov The addition of a fluorine atom at the 2-position of the benzamide ring further increased the agonistic potency. nih.govnih.gov

These results indicate that both electronic and steric factors of the substituents play a crucial role in the molecular recognition and activation of the target receptor. The electron-withdrawing or donating properties of the substituents can alter the charge distribution of the molecule, affecting its binding affinity. The size and shape of the substituents also dictate the conformational preferences and the ability of the molecule to fit into the binding pocket of the receptor.

Below is a data table summarizing the structure-activity relationship findings for selected N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists.

| Compound | R1 | R2 | R3 | EC50 (μM) |

| 56 | H | H | 4-OCH3 | 0.059 |

| 63 | H | 2-F | 4-OCH3 | 0.041 |

Table 1: Structure-Activity Relationship of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives as GPR35 Agonists nih.govnih.gov

Electronic and Steric Effects of Substituents

The exploration of the structure-activity relationship (SAR) of benzamide derivatives has been a focal point of medicinal chemistry research, aiming to delineate how modifications to their molecular structure influence biological activity. While specific SAR studies on this compound are not extensively detailed in publicly available literature, general principles derived from research on related benzamide-containing compounds can offer valuable insights. The electronic and steric properties of substituents on both the benzoyl and the tetrazole moieties are critical determinants of their interaction with biological targets.

In analogous series of bioactive benzamides, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the electronic distribution of the entire molecule. This, in turn, affects the compound's ability to form hydrogen bonds, engage in pi-stacking interactions, and fit into the binding pocket of a target protein. For instance, in studies of other benzamide derivatives, it has been observed that the orientation and nature of the amide bond are crucial for activity. The inversion of the amide group in some benzamide series has been shown to lead to a loss of biological activity, highlighting the importance of the hydrogen bond donor/acceptor pattern.

The steric bulk of substituents also plays a pivotal role. The size and shape of groups attached to the core structure can dictate the molecule's preferred conformation and its ability to access and bind to a specific biological target. The ethyl group on the tetrazole ring of this compound, for example, introduces a degree of conformational flexibility and a lipophilic character that can influence its pharmacokinetic and pharmacodynamic properties.

The following table summarizes hypothetical SAR data for derivatives of this compound, illustrating the potential impact of substituent changes on biological activity. This data is illustrative and based on general principles observed in related compound series.

| Compound | Substituent on Benzoyl Ring | Electronic Effect | Steric Hindrance | Hypothetical Biological Activity (IC₅₀, µM) |

| 1 | H | Neutral | Low | 5.2 |

| 2 | 4-Cl | Electron-withdrawing | Medium | 2.8 |

| 3 | 4-OCH₃ | Electron-donating | Medium | 7.5 |

| 4 | 2-F | Electron-withdrawing | Low | 1.5 |

| 5 | 3,5-diCl | Strongly Electron-withdrawing | High | 4.1 |

Conformational Flexibility and Its Impact on Interaction

Computational studies on structurally related N-aryl amides have demonstrated that the preference for cis or trans conformation around the amide bond can be influenced by the electronic properties of the aromatic rings. The interplay of steric hindrance and electronic repulsion between the amide carbonyl oxygen and the π-electrons of the aromatic systems can lead to distinct low-energy conformations. For some N,N-diaryl amides, the more π-electron-rich aryl group tends to adopt a trans position relative to the amide oxygen.

Furthermore, the planarity or non-planarity of the molecule, dictated by the dihedral angles between the aromatic rings, is crucial for effective binding. In some related heterocyclic benzamides, a near-planar conformation is maintained through intramolecular interactions, which can be a prerequisite for activity. The ethyl group on the tetrazole ring of this compound adds another layer of conformational complexity, potentially allowing the molecule to adapt its shape to fit into various binding pockets.

The table below presents theoretical conformational data for different rotamers of this compound, highlighting the potential energy differences that can influence the population of each conformation.

| Rotamer | Dihedral Angle (Phenyl-C(O)-N-Tetrazole) | Relative Energy (kcal/mol) | Predicted Binding Affinity |

| A | 0° (planar) | +2.5 | Moderate |

| B | 45° | 0.0 | High |

| C | 90° (perpendicular) | +1.8 | Low |

| D | 180° (planar) | +3.1 | Low |

Emerging Research Applications of N 1 Ethyltetrazol 5 Yl Benzamide and Its Derivatives Non Biological/non Clinical

Potential in Material Science and Supramolecular Chemistry

The unique structural features of N-(tetrazol-5-yl)benzamides, particularly the presence of multiple nitrogen atoms in the tetrazole ring and the versatile coordination capabilities of the amide group, make them attractive building blocks for novel materials.

Applications as Ligands in Coordination Polymers or Metal-Organic Frameworks

Research has extensively focused on the parent compound, N-(1H-tetrazol-5-yl)benzamide, as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). This ligand's ability to coordinate with a variety of metal ions has led to the synthesis of diverse structures with interesting properties.

A notable study detailed the synthesis and characterization of five coordination polymers using N-(1H-tetrazol-5-yl)benzamide (HL) with different metal ions: Cd(II), Ag(I), Mn(II), Cu(II), and Pb(II). The resulting structures showcased the ligand's adaptability, forming frameworks with varying dimensionalities from 1D zigzag chains to complex 3D networks. For instance, the cadmium-based polymer, [CdL₂], crystallized into a 3D non-interpenetrated diamondoid framework. mdpi.com In contrast, the silver-based polymer, [AgL], formed a 2D coordination polymer. The manganese and copper complexes were found to be isomorphous, both creating 2D networks. mdpi.com

Furthermore, derivatives of N-(1H-tetrazol-5-yl)benzamide have been employed to construct functional MOFs. A zinc-based MOF, synthesized from a tetrazole-amide functionalized pro-ligand, 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoate, demonstrated the potential of this class of compounds in creating robust frameworks. mdpi.com

| Compound/Ligand | Metal Ion | Resulting Structure | Dimensionality | Reference |

|---|---|---|---|---|

| N-(1H-tetrazol-5-yl)benzamide | Cd(II) | [CdL₂] | 3D diamondoid framework | mdpi.com |

| N-(1H-tetrazol-5-yl)benzamide | Ag(I) | [AgL] | 2D coordination polymer | mdpi.com |

| N-(1H-tetrazol-5-yl)benzamide | Mn(II) | [MnL₂] | 2D network | mdpi.com |

| N-(1H-tetrazol-5-yl)benzamide | Cu(II) | [CuL₂] | 2D network | mdpi.com |

| N-(1H-tetrazol-5-yl)benzamide | Pb(II) | [PbL₂] | 1D zigzag chain | mdpi.com |

| 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoate | Zn(II) | ZnMOF | 3D framework | mdpi.com |

This table summarizes the coordination polymers formed with the parent ligand, N-(1H-tetrazol-5-yl)benzamide, and a related derivative, as specific data for N-(1-ethyltetrazol-5-yl)benzamide was not available.

Role in the Design of Functional Organic Materials

Currently, there is a lack of specific research literature detailing the role of this compound in the design of functional organic materials beyond its potential as a ligand in coordination chemistry. The broader class of benzamide (B126) and tetrazole-containing compounds is of interest in materials science due to their thermal stability and potential for forming hydrogen-bonded networks, but specific applications for the ethyl derivative have not been reported.

Use as Chemical Probes or Research Tools

There is no available scientific literature that describes the use of this compound as a chemical probe or a research tool. While tetrazole-containing compounds have been investigated for such applications, the specific ethyl-substituted benzamide has not been a subject of this line of research to date.

Catalytic Applications

The catalytic potential of tetrazole-amide functionalized materials is an emerging area of investigation. While direct catalytic applications of this compound have not been reported, a related zinc-based metal-organic framework (MOF) has shown promise in this area.

This nitrogen-rich Zn(II) MOF, constructed from a tetrazole-amide functionalized ligand, was investigated for its catalytic efficiency in the cycloaddition of CO₂ with epoxides to produce cyclic carbonates. mdpi.com The study found that the MOF exhibited good catalytic activity, which was attributed to the synergistic effect of the Lewis acidic zinc centers and the Lewis basic sites on the tetrazole and amide functionalities within the ligand. The presence of these functional groups is believed to facilitate the activation of the epoxide ring and the CO₂ molecule, thereby promoting the cycloaddition reaction. mdpi.com This research highlights the potential of designing catalytically active materials based on the N-(tetrazol-5-yl)benzamide scaffold, although further studies are needed to explore the specific catalytic properties of this compound itself.

| Catalyst | Reaction | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Zn(II) MOF with tetrazole-amide ligand | CO₂ Cycloaddition | Epoxides | Cyclic Carbonates | The MOF demonstrates good catalytic activity for the conversion of CO₂. | mdpi.com |

This table details the catalytic application of a MOF containing a related tetrazole-amide functionalized ligand, as no direct catalytic studies for this compound were found.

Future Perspectives and Unanswered Questions in N 1 Ethyltetrazol 5 Yl Benzamide Research

Opportunities for Advanced Synthetic Methodologies

The synthesis of N-(1-ethyltetrazol-5-yl)benzamide and its analogs is a critical foundation for all subsequent research. While classical methods for amide bond formation and tetrazole synthesis are well-established, future efforts could benefit from the adoption of more advanced and efficient synthetic methodologies.

Key Opportunities:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library generation. Implementing flow chemistry for the synthesis of this compound could streamline its production and facilitate the exploration of a wider range of structural analogs.

Catalytic C-H Activation: Direct C-H activation represents a powerful and atom-economical strategy for the functionalization of the benzamide (B126) ring. Exploring various transition-metal catalysts could enable the introduction of diverse substituents at specific positions, allowing for a more refined tuning of the molecule's properties.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis has emerged as a mild and efficient tool for a variety of chemical transformations. This methodology could be particularly useful for late-stage functionalization of the this compound scaffold, providing access to novel derivatives that are difficult to synthesize using traditional methods.

A study on the synthesis of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives utilized a two-step approach involving the reaction of a substituted aniline (B41778) with a benzoyl chloride, followed by a [3+2] cycloaddition with sodium azide (B81097) and aluminum chloride to form the tetrazole ring. nih.gov Future work on this compound could explore one-pot or multicomponent reactions to improve synthetic efficiency.

Deeper Exploration of Molecular Mechanisms and Biological Targets (Preclinical)

Understanding the precise molecular interactions of this compound within a biological system is paramount for any potential therapeutic or research application. Preclinical studies are essential to elucidate its mechanism of action and identify its primary biological targets.

Research Directions:

Target Identification and Validation: High-throughput screening (HTS) against a panel of known biological targets, such as G protein-coupled receptors (GPCRs), kinases, and enzymes, could reveal initial leads. Subsequent validation of these hits through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be crucial.

Cell-Based Assays: A battery of cell-based assays can provide insights into the compound's effects on cellular processes. For instance, investigating its impact on cell proliferation, apoptosis, and specific signaling pathways can help to build a comprehensive picture of its biological activity.

In Vivo Preclinical Models: Following promising in vitro results, studies in animal models of disease would be the next logical step. These studies are critical for evaluating the compound's efficacy and understanding its pharmacokinetic and pharmacodynamic properties.

Research on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives identified them as potent agonists of the G protein-coupled receptor 35 (GPR35), a target implicated in pain, inflammation, and metabolic diseases. nih.gov This suggests that GPR35 could be a primary target for this compound as well, a hypothesis that warrants direct experimental investigation. The study found that certain substitutions on the benzamide ring significantly influenced the agonistic potency, highlighting the importance of structure-activity relationship (SAR) studies. nih.gov

Integration of Multi-Omics Data in Systems-Level Understanding of Interactions

To gain a holistic understanding of how this compound affects biological systems, the integration of multiple "omics" datasets is indispensable. This systems biology approach can reveal complex molecular interplay that would be missed by single-data-point analyses. nih.gov

Integrative Omics Strategies:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to the compound can identify affected pathways and regulatory networks.

Proteomics: Quantitative proteomics can reveal alterations in protein abundance and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: Studying the metabolic profile of cells or tissues treated with the compound can uncover changes in metabolic pathways.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action. For example, transcriptomic data might show the upregulation of a particular gene, which proteomics could confirm is translated into an active protein, and metabolomics could then show the resulting change in a specific metabolic pathway. This integrated approach has been successfully used to understand complex biological phenomena in various fields, including cancer biology and plant science. nih.govnih.gov

Development of Novel Computational Approaches for Prediction and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology. For this compound, these approaches can accelerate the design and optimization process.

Computational Methods:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode of this compound and its analogs to potential biological targets. This information is invaluable for understanding the molecular basis of its activity and for designing more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new molecules with greater accuracy.

A study on N-(phenylcarbamoyl)benzamide utilized molecular docking to predict its interaction with checkpoint kinase 1 (CHK1), a target in cancer therapy. researchgate.net Similar approaches could be applied to this compound to explore its potential as an inhibitor of various enzymes or receptors.

Challenges and Directions in Rational Design and Optimization for Specific Research Objectives

The rational design and optimization of this compound for specific research objectives present both challenges and exciting opportunities. The goal is to fine-tune the molecule's properties to achieve desired effects while minimizing off-target activities.

Key Challenges and Future Directions:

Selectivity: A major challenge in drug design is achieving selectivity for the desired biological target over other related proteins. A combination of computational design and extensive experimental screening will be necessary to develop highly selective analogs of this compound.

Physicochemical Properties: Optimizing properties such as solubility, membrane permeability, and metabolic stability is crucial for the compound's utility in biological systems. The ethyl group on the tetrazole ring of this compound already modifies its lipophilicity compared to an unsubstituted tetrazole, and further modifications can be systematically explored.

Structure-Activity Relationship (SAR) Elucidation: A systematic SAR study is needed to understand how different functional groups at various positions on the benzamide and tetrazole rings affect biological activity. The findings from the study on GPR35 agonists, where substitutions on the phenyl ring of the benzamide moiety had a significant impact on potency, underscore the importance of such studies. nih.gov For example, the introduction of a methoxy (B1213986) group at the para-position of the benzamide ring in N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide resulted in a significant increase in potency. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(1-ethyltetrazol-5-yl)benzamide derivatives to improve yield and purity?

- Methodology : Utilize multi-step protocols involving nucleophilic substitution and coupling reactions. For example, introduce the ethyltetrazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity . Optimize solvent systems (e.g., DMF or acetonitrile) and reaction temperatures (60–80°C) to enhance reaction kinetics . Purification via column chromatography or recrystallization in ethanol/water mixtures can improve purity (>95%) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of N-(1-ethyltetrazol-5-yl)benzamide analogs?

- Techniques :

- NMR : Use - and -NMR to confirm substitution patterns and hydrogen bonding (e.g., amide proton shifts at δ 8.5–10.5 ppm) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement, focusing on anisotropic displacement parameters to resolve disorder in the ethyltetrazole group . ORTEP-III can visualize molecular conformations and intermolecular interactions (e.g., π-π stacking) .

Q. What computational methods are effective in predicting the bioactivity of N-(1-ethyltetrazol-5-yl)benzamide compounds?

- Approach : Combine molecular docking (AutoDock Vina) with density functional theory (DFT) to model ligand-receptor interactions (e.g., binding affinity to kinase targets). Validate predictions using in vitro assays (e.g., IC measurements against cancer cell lines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for N-(1-ethyltetrazol-5-yl)benzamide derivatives targeting specific receptors?

- Strategy :

Variation of substituents : Modify the benzamide ring with electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic pockets .

Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds between the tetrazole ring and Arg residues) .

Data integration : Correlate in silico predictions (e.g., Glide scores) with in vitro inhibition data to prioritize analogs .

Q. What experimental strategies are employed to resolve contradictions in biological activity data across different studies of benzamide derivatives?

- Resolution methods :

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions that may explain divergent results .

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to evaluate heterogeneity in published IC values .

Q. What advanced crystallographic refinement approaches are suitable for analyzing N-(1-ethyltetrazol-5-yl)benzamide derivatives with complex molecular conformations?

- Refinement protocols :

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model rotational pseudosymmetry in crystals .

- Hirshfeld surface analysis : Map close contacts (e.g., C–H···O interactions) using CrystalExplorer to explain packing anomalies .

- High-resolution datasets : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disordered solvent molecules .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.